molecular formula C19H17FN2O3 B2875711 (Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444091-96-7

(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2875711
CAS No.: 444091-96-7
M. Wt: 340.354
InChI Key: OJJOUNDEXRXQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, an ethoxy group, and a fluorophenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-24-18-10-14(9-15(11-21)19(22)23)5-8-17(18)25-12-13-3-6-16(20)7-4-13/h3-10H,2,12H2,1H3,(H2,22,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOUNDEXRXQHO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.